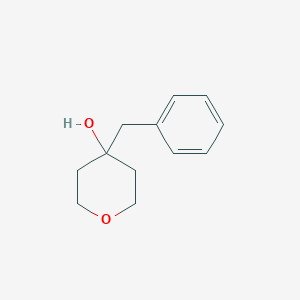
4-benzyltetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyltetrahydro-2H-pyran-4-ol is an organic compound featuring a tetrahydropyran ring substituted with a benzyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyltetrahydro-2H-pyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or phosphomolybdic acid can be employed to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzyl-tetrahydro-pyran-4-one.
Reduction: 4-Methyl-tetrahydro-pyran-4-ol.
Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.
Wissenschaftliche Forschungsanwendungen
4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A simpler analog without the benzyl and hydroxyl substitutions.
4-Hydroxytetrahydropyran: Similar structure but lacks the benzyl group.
Benzyl alcohol: Contains the benzyl group but lacks the tetrahydropyran ring.
Uniqueness: 4-benzyltetrahydro-2H-pyran-4-ol is unique due to the combination of the tetrahydropyran ring, benzyl group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-benzyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI-Schlüssel |
YMOSGXFSQLWKED-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














